B1575011 Cancer/testis antigen 1 (95-107)

Cancer/testis antigen 1 (95-107)

Cat. No. B1575011
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cancer/testis antigen 1;  NY-ESO-1

Scientific Research Applications

Cancer Immunotherapy and Tumor Antigens

Cancer/testis (CT) antigens like Cancer/testis antigen 1 are a category of tumor antigens with normal expression primarily in male germ cells but not in adult somatic tissues. Their expression in various tumors makes them targets for cancer immunotherapy. CT antigens are known to elicit immune responses in cancer patients, leading to the development of antigen-specific cancer vaccines (Scanlan et al., 2002).

Role in Different Cancer Types

CT antigens are expressed in various human cancers, and some elicit spontaneous immune responses in patients, making them viable targets for cancer vaccines. Notably, more than 100 CT antigen genes have been reported, with a significant subset found on the X chromosome, known as CT-X genes. These antigens are often expressed in high-grade, late-stage cancers (Caballero & Chen, 2009).

Cancer/Testis Antigens in Gametogenesis and Cancer

CT antigens, which include more than 40 identified types, are expressed in human germ lines and various tumor types, including melanoma, bladder, lung, and liver cancers. These antigens are under investigation as therapeutic cancer vaccine targets due to their immunogenic properties (Simpson et al., 2005).

Biomarkers for Cancer Diagnosis and Prognosis

CT antigens, due to their restricted expression patterns, serve as unique biomarkers for cancer diagnosis and prognosis. Research has identified CT antigens associated with prostate cancer recurrence following radical prostatectomy, highlighting their potential impact on cancer prognosis and treatment (Shiraishi et al., 2011).

Immunogenicity in Cancer Therapy

Cancer-testis antigens are considered promising candidates for cancer immunotherapy due to their immunogenic nature and restricted expression in cancers. They have become a major focus for the development of vaccine-based clinical trials in recent years (Ghafouri-Fard & Modarressi, 2009).

Quantitative Analysis for Autoantibody Profiles

A novel cancer-testis antigen microarray platform has been developed for quantifying anti-cancer testis antigen autoantibody profiles in patient sera. This approach may facilitate the development of better cancer biomarkers and enable pre-symptomatic diagnosis (Beeton-Kempen et al., 2014).

properties

sequence

PFATPMEAELARR

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Cancer/testis antigen 1 (95-107); NY-ESO-1 (95-107)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.